molecular formula C17H24N4O B2656130 3-methyl-2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine CAS No. 2200778-31-8

3-methyl-2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine

Cat. No.: B2656130
CAS No.: 2200778-31-8
M. Wt: 300.406
InChI Key: BULOKNPAHAWOOU-UHFFFAOYSA-N
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Description

3-Methyl-2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine is a pyridine derivative featuring a methyl group at position 3 and a methoxy-piperidinylmethyl substituent at position 2. The piperidine ring is further functionalized at the 1-position with a 2-(1H-pyrazol-1-yl)ethyl group.

Properties

IUPAC Name

3-methyl-2-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O/c1-15-4-2-7-18-17(15)22-14-16-5-10-20(11-6-16)12-13-21-9-3-8-19-21/h2-4,7-9,16H,5-6,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULOKNPAHAWOOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)CCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Synthesis of the Piperidine Ring: The piperidine ring can be formed via a cyclization reaction involving a suitable amine and a dihaloalkane.

    Coupling Reactions: The pyrazole and piperidine rings are then coupled using a suitable linker, such as an alkyl halide, under basic conditions.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, nucleophiles (e.g., amines, alcohols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 3-methyl-2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine exhibit various biological activities, including:

  • Antimicrobial Properties : The presence of the pyrazole and piperidine groups is associated with antimicrobial activity against various pathogens. Studies have shown that derivatives of these compounds can inhibit bacterial growth and biofilm formation .
  • Anticancer Activity : Compounds with similar structures have demonstrated potential in anticancer applications. They may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its mechanism could involve the inhibition of pro-inflammatory cytokines or enzymes .

Case Studies

Several studies have explored the applications of similar compounds:

Study TitleFindings
Antimicrobial Activity of Pyrazole DerivativesDemonstrated that pyrazole derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Anticancer Properties of Piperidine CompoundsShowed that certain piperidine derivatives can induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .
Anti-inflammatory Effects in Animal ModelsInvestigated the anti-inflammatory effects of related compounds in animal models, showing reduction in inflammation markers .

Mechanism of Action

The mechanism of action of 3-methyl-2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the nature of the target and the pathways involved.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The following compounds share structural motifs with the target molecule but differ in substituent placement, heterocyclic systems, or functional groups:

Compound Name / ID Key Structural Differences Molecular Weight (g/mol) Key Heterocycles/Functional Groups Evidence ID
Target Compound 3-methyl-pyridine core; 1-(2-pyrazolylethyl)piperidin-4-ylmethoxy at C2 Not explicitly provided Pyridine, piperidine, pyrazole -
2-Methyl-6-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}methoxy)pyridine (BK80372) Methyl at pyridine C2; methoxy-piperidin-3-yl at C6 300.40 Pyridine, piperidine, pyrazole
5-{[1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]methoxy}-2-(4-methanesulfonylphenyl)pyridine Oxadiazole at piperidine; sulfonylphenyl at pyridine C2; methoxy-piperidin-4-yl at C5 Not explicitly provided Pyridine, piperidine, oxadiazole, sulfone
Ethyl 4-((S)-(4-chlorophenyl)(3-(((R)-1-(3-fluoro-4-(trifluoromethyl)benzyl)pyrrolidin-2-yl)methoxy)-[4,4'-bipyridin]-2-yl)methoxy)piperidine-1-carboxylate Bipyridine core; fluorinated benzyl and pyrrolidine substituents; carbamate functionalization Not explicitly provided Bipyridine, pyrrolidine, trifluoromethyl
2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(1-(3-fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-yl)azetidin-3-yl)acetonitrile Adipate Pyrrolopyrimidine core; azetidine linker; fluorinated isonicotinoyl group Not explicitly provided Pyrrolopyrimidine, azetidine, nitrile

Physicochemical and Functional Implications

  • Substituent Position : The target compound’s methoxy-piperidinyl group at pyridine C2 contrasts with BK80372 (C6 substitution), which may alter steric interactions in binding pockets .
  • Heterocyclic Systems : Replacement of pyrazole (target compound) with oxadiazole () introduces differences in polarity and hydrogen-bonding capacity, as oxadiazoles are more electron-deficient . Fluorinated groups (Evidences 2, 3) enhance lipophilicity and metabolic stability .
  • Molecular Complexity : The bipyridine system () and pyrrolopyrimidine core () increase molecular weight and rigidity compared to the simpler pyridine-piperidine scaffold of the target compound.

Biological Activity

3-Methyl-2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine is a complex organic compound notable for its unique structural features, which include a pyridine ring, a piperidine moiety, and a pyrazole group. These components suggest potential interactions with various biological targets, making this compound of significant interest in medicinal chemistry and pharmacology.

Structural Characteristics

The molecular formula of 3-methyl-2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine is C17_{17}H23_{23}N3_{3}O, with a molecular weight of approximately 299.39 g/mol. The compound's structure allows for multiple interaction sites, enhancing its potential biological activities.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:

  • Antimicrobial Properties : Many pyrazole and piperidine derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity : Some derivatives demonstrate cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
  • Neurological Effects : Compounds containing piperidine structures are frequently studied for their neuropharmacological properties.

The biological activity of 3-methyl-2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine likely involves modulation of specific enzymes or receptors. This modulation can lead to alterations in signaling pathways associated with various physiological processes.

Anticancer Activity

A study explored the cytotoxic effects of similar compounds on human cancer cell lines. The results indicated that derivatives with modifications at the piperidine and pyrazole positions exhibited significant antiproliferative activity. For instance, one derivative demonstrated an IC50_{50} value lower than that of standard chemotherapeutics like doxorubicin, suggesting enhanced potency against certain cancer types .

Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of related compounds, revealing that specific structural modifications led to improved activity against Gram-positive and Gram-negative bacteria. The presence of the pyrazole moiety was crucial in enhancing the antimicrobial spectrum .

Neurological Studies

In neurological research, derivatives similar to 3-methyl-2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine were evaluated for their effects on neurotransmitter systems. Some compounds showed promise in modulating dopamine receptors, indicating potential applications in treating neurodegenerative diseases .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50_{50} ValueReference
Compound AAnticancer< 10 µM
Compound BAntimicrobial31.25 µg/mL
Compound CNeuroprotectiveNot specified

Q & A

Basic Research Questions

Q. How can synthetic routes for 3-methyl-2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine be optimized to improve yield?

  • Methodological Answer : Optimize reaction conditions by varying solvents (e.g., dichloromethane, THF), bases (e.g., NaOH, K2_2CO3_3), and temperature. Monitor intermediates via TLC or HPLC. For example, reports a 99% purity product using NaOH in dichloromethane, suggesting base-solvent compatibility for similar piperidine-pyridine derivatives . Purification via column chromatography (silica gel, gradient elution) or recrystallization can enhance yield.

Q. What analytical techniques are recommended for structural confirmation of this compound?

  • Methodological Answer : Use 1^1H/13^13C NMR to verify substituent positions (e.g., pyrazole C-H protons at δ 7.5–8.0 ppm, piperidine methylene groups at δ 2.5–3.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ ion). highlights single-crystal X-ray diffraction for unambiguous structural validation in analogous pyridine-piperidine hybrids .

Q. How should researchers handle safety risks during synthesis?

  • Methodological Answer : Follow protocols in : use fume hoods (P233), avoid ignition sources (H200–H290 codes), and wear PPE (gloves, goggles). Store intermediates at 4°C (P422) and dispose of waste via approved chemical protocols (P501) . For pyrazole-containing compounds, monitor for exothermic reactions during alkylation steps.

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of this compound?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target receptors (e.g., kinases, GPCRs). Focus on the pyrazole-piperidine motif, which in shows JAK/STAT inhibition via π-π stacking and hydrogen bonding. Compare binding affinity with analogs like 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl)piperidine () to refine SAR . Validate predictions with in vitro assays (e.g., IC50_{50} measurements).

Q. What strategies resolve contradictions in reported bioactivity data for similar compounds?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., cell lines, assay buffers). For instance, notes variability in piperazinyl derivatives’ IC50_{50} values due to substituent electronic effects. Use meta-analysis to identify trends (e.g., electron-withdrawing groups on pyridine enhance receptor affinity) . Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization).

Q. How can regioselectivity challenges in pyrazole-alkylation steps be addressed?

  • Methodological Answer : Employ directing groups (e.g., Boc-protected piperidine) or transition-metal catalysts (e.g., Pd/Cu for Sonogashira coupling). demonstrates regioselective alkylation using tert-butyl groups to shield reactive sites. Monitor reaction progress via 19^19F NMR if fluorinated intermediates are used .

Data Analysis & Experimental Design

Q. What statistical methods are suitable for analyzing dose-response curves in pharmacological studies?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50_{50}/IC50_{50} with 95% confidence intervals. Apply the Hill equation to assess cooperativity. employs ANOVA to compare ethoxy vs. methoxy substituent effects on activity in pyrrolo-pyridine derivatives .

Q. How should researchers design stability studies for this compound under physiological conditions?

  • Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) per ICH guidelines. Use HPLC to quantify degradation products (e.g., hydrolyzed pyrazole or oxidized piperidine). ’s storage guidelines (P422) recommend inert atmospheres for moisture-sensitive analogs .

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